LogP Elevation of 1.5–2.0 Units Over 2,5-Diphenyl-1,3,4-oxadiazole Drives Membrane Partitioning and CNS Penetration Potential
The 2-benzhydryl substituent on 2-benzhydryl-5-phenyl-1,3,4-oxadiazole (CAS 58004-74-3) produces a computed LogP of 4.92 , substantially exceeding that of the closest simple analog, 2,5-diphenyl-1,3,4-oxadiazole (CAS 725-12-2), for which reported LogP values range from 2.97 to 3.40 [1]. The ΔLogP of 1.5–2.0 corresponds to an estimated 30- to 100-fold higher octanol-water partition coefficient, a magnitude of difference that directly impacts tissue distribution, CNS exposure, and protein binding in vivo.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed/predicted) |
|---|---|
| Target Compound Data | LogP = 4.92 (Chemsrc computed value) |
| Comparator Or Baseline | 2,5-Diphenyl-1,3,4-oxadiazole (CAS 725-12-2): LogP = 2.97 (SIELC) to 3.40 (ChemTradeHub) |
| Quantified Difference | ΔLogP = +1.52 to +1.95 (≈30- to 100-fold higher partition coefficient) |
| Conditions | Computed/predicted LogP values from chemical database sources; no single experimental determination spanning both compounds available. |
Why This Matters
For procurement decisions in CNS-targeted or intracellular-target drug discovery programs, the elevated LogP of the benzhydryl analog is a critical design parameter that cannot be replicated by the unsubstituted 2,5-diphenyl analog, making intentional selection of this specific compound essential for maintaining SAR consistency.
- [1] ChemTradeHub. 2,5-Diphenyl-1,3,4-oxadiazole (CAS 725-12-2) — LogP 3.40. Accessed May 2026. View Source
